Tetrahydrocoptisine
Vue d'ensemble
Description
Tetrahydrocoptisine, also known as stylopine, is an alkaloid isolated from Corydalis impatiens . It has been found to have anti-inflammatory and antioxidant activities .
Synthesis Analysis
Efficient microbial production of stylopine has been achieved using a Pichia pastoris expression system . The system involves the conversion of (S)-reticuline to stylopine by the reaction of berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and stylopine synthase (CYP719A2) .Molecular Structure Analysis
The molecular formula of this compound is C19H17NO4 . Its molecular weight is 323.348 g/mol . The structure is consistent with H-NMR .Chemical Reactions Analysis
This compound has been found in rat cerebrospinal fluid after oral administration of Jitai tablets . An LC-MS/MS method with targeted multiple-reaction monitoring of scopolamine, this compound, tetrahydroberineper, protopine, tetrahydropulmatine, and corydaline in rat CSF was developed to validate the identification results .Physical and Chemical Properties Analysis
This compound is a solid substance . . It is soluble in chloroform (5 mg/ml) and DMF (1 mg/ml) .Applications De Recherche Scientifique
Protection Against Acute Lung Injury : Tetrahydrocoptisine has been found to protect rats from lipopolysaccharide (LPS)-induced acute lung injury. It does so by inhibiting the nuclear factor-kappa B signaling pathway, which is crucial in the development of this condition. This effect involves reducing inflammation in the lungs (Li et al., 2014).
Gastroprotective Activity : In a study focusing on ethanol-induced gastric ulcers in mice, this compound showed significant protective effects. It worked by reducing nitric oxide production, adjusting pro-inflammatory cytokines, inhibiting neutrophil accumulation, and suppressing nuclear factor-κB expression (Li et al., 2013).
Metabolism Characterization : Research has also been conducted on the in vitro metabolism of this compound in rat liver. This study used high-performance liquid chromatography and mass spectrometry to identify the metabolites and understand the metabolic pathways involved (Lin et al., 2018).
Anti-inflammatory Effects : Another significant application of this compound is its anti-inflammatory effect, as demonstrated in various animal models. It inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6, and suppresses the activation of pathways like NF-κB and MAPK (Li et al., 2013).
Inhibition of NO Production : Certain tetrahydroprotoberberine N-oxides, including this compound, have been shown to significantly inhibit nitric oxide production in cells, indicating potential for anti-inflammatory and other therapeutic applications (Le et al., 2021).
Potential Anti-ulcerative Colitis Agents : Quaternary derivatives of coptisine, including this compound, have been studied for their potential as anti-ulcerative colitis agents. These studies involve evaluating their effects on transcriptional activity and conducting animal experiments (Zhang et al., 2015).
Mécanisme D'action
Target of Action
Tetrahydrocoptisine, a main active component of Chelidonium majus L., has been found to primarily target the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway plays a key role in the development of inflammation and is involved in the immune response to infections .
Mode of Action
This compound interacts with its target, the NF-κB signaling pathway, by inhibiting the translocation of NF-κBp65 . This inhibition effectively reduces the activation of NF-κB, thereby suppressing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting this pathway, this compound can reduce the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory process .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
This compound has been shown to have a protective effect on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in rats . It significantly inhibits the increase of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) . Furthermore, it inhibits myeloperoxidase (MPO) accumulation in lung tissue and alleviates TNF-α and IL-6 production in serum .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tetrahydrocoptisine has been shown to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide-stimulated peritoneal macrophages .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to decrease the mortality rate, lung wet weight to dry weight ratio, and ameliorate lung pathological changes in rats . It also significantly inhibited the increase of the amounts of inflammatory cells, total protein content, TNF-α and IL-6 secretion in the bronchoalveolar lavage fluids (BALFs) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit myeloperoxidase (MPO) accumulation in lung tissue and alleviate TNF-α and IL-6 production in serum . Furthermore, it efficiently reduces nuclear factor-kappa B (NF-κB) activation by inhibiting the translocation of NF-κBp65 .
Temporal Effects in Laboratory Settings
It has been observed that pretreatment with this compound to rats 30 min before inducing acute lung injury by lipopolysaccharide markedly decreased the mortality rate .
Metabolic Pathways
Propriétés
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJCYXWJGAKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904180 | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-32-7, 7461-02-1 | |
Record name | (±)-Stylopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Stylopine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrahydrocoptisine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.